1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
Description
This compound features a piperidine core with two sulfonyl-linked heterocyclic substituents: a 1-methyl-1H-imidazole at position 1 and a 4-methyl-4H-1,2,4-triazole at position 2.
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4S2/c1-16-7-11(13-8-16)24(21,22)18-5-3-10(4-6-18)23(19,20)12-15-14-9-17(12)2/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWSGUKLHJSLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine is a sulfonamide derivative featuring both imidazole and triazole moieties. This structural complexity suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis
The synthesis of the compound involves several steps typically starting from commercially available sulfonamides and heterocyclic compounds. Various methods have been reported for the preparation of similar compounds, focusing on optimizing yield and purity through careful selection of reaction conditions and purification techniques.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The synthesized derivatives have been tested against a range of bacteria, including Gram-positive and Gram-negative strains.
| Microbial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Methicillin-susceptible S. aureus (MSSA) | 20 | |
| Methicillin-resistant S. aureus (MRSA) | 18 | |
| E. coli | 15 | |
| P. aeruginosa | 17 |
The antimicrobial activity is often assessed using the disc diffusion method, where the diameter of the inhibition zone correlates with the compound's effectiveness against specific microorganisms.
Anticancer Activity
In addition to antimicrobial effects, compounds with similar sulfonamide structures have shown promise in anticancer applications. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines.
The mechanism of action often involves the disruption of cellular signaling pathways or direct interaction with DNA, leading to apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamide derivatives is closely linked to their structural features. Key findings from SAR studies include:
- Imidazole and Triazole Moieties : The presence of these heterocycles is crucial for enhancing biological activity due to their ability to interact with biological targets.
- Sulfonyl Groups : These groups contribute to solubility and bioavailability, making the compounds more effective in vivo.
- Piperidine Ring : The piperidine moiety may enhance binding affinity to target enzymes or receptors.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study demonstrated that a related imidazole-sulfonamide compound exhibited potent activity against MRSA with an IC50 value significantly lower than traditional antibiotics .
- Another investigation showed that a triazole-containing derivative effectively induced apoptosis in cancer cells through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Ring Variations
- Piperidine vs. Piperazine: The target compound’s piperidine core (saturated six-membered ring with one nitrogen) contrasts with piperazine analogs (two nitrogen atoms). Piperidine’s lower basicity may improve blood-brain barrier penetration compared to piperazine derivatives .
Substituent Analysis
- Sulfonyl vs. This may decrease solubility but enhance lipophilicity .
- Heterocyclic Modifications: 1-Benzyl-4-(1H-imidazol-4-yl)-piperidine () replaces sulfonyl groups with a benzyl moiety, increasing steric bulk and lipophilicity. This substitution may enhance membrane permeability but reduce water solubility .
Functional Group Impact
- Imidazole vs. Triazole: Imidazole rings (as in ) are known for metal coordination and π-π stacking, which may aid in protein binding.
Data Table: Structural and Functional Comparison
Research Implications and Hypotheses
- Pharmacokinetics: The dual sulfonyl groups in the target compound may improve aqueous solubility compared to benzyl or methyl-substituted analogs, facilitating intravenous administration .
- Biological Targets : The triazole moiety could enhance binding to cytochrome P450 enzymes or bacterial dihydropteroate synthase (analogous to sulfonamide drugs) .
- Synthetic Challenges : Sulfonyl group introduction, as demonstrated in , often requires controlled reaction conditions to avoid over-sulfonation or decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
